Metaproterenol-d7 Hemisulfate Salt
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Overview
Description
Metaproterenol-d7 Hemisulfate Salt is a deuterium-labeled derivative of Metaproterenol, a moderately selective beta-adrenergic agonist. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The deuterium labeling allows for precise quantification in various analytical applications, making it a valuable tool in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metaproterenol-d7 Hemisulfate Salt involves the incorporation of deuterium atoms into the Metaproterenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: Metaproterenol-d7 Hemisulfate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification in research applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various deuterated intermediates and the final this compound. These products are characterized and purified to ensure their suitability for research applications .
Scientific Research Applications
Metaproterenol-d7 Hemisulfate Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Metaproterenol and its metabolites.
Biology: Employed in studies involving beta-adrenergic receptors to understand their role in various physiological processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Metaproterenol.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Metaproterenol
Mechanism of Action
Metaproterenol-d7 Hemisulfate Salt, like its non-deuterated counterpart, acts as a beta-2 adrenergic receptor agonist. It stimulates the beta-2 adrenergic receptors in the lungs, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release .
Comparison with Similar Compounds
Metaproterenol Hemisulfate Salt: The non-deuterated form of Metaproterenol-d7 Hemisulfate Salt, used for similar applications but without the benefits of deuterium labeling.
Terbutaline Hemisulfate Salt: Another beta-2 adrenergic agonist with similar bronchodilator effects.
Clenbuterol Hydrochloride: A beta-2 adrenergic agonist used for its bronchodilator and anabolic effects.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering advantages over its non-deuterated counterparts .
Biological Activity
Metaproterenol-d7 hemisulfate salt, also known as Orciprenaline-d7, is a deuterated form of metaproterenol, a selective β2-adrenergic receptor agonist. This compound is primarily utilized in research settings to study its pharmacological effects, particularly in relation to respiratory conditions such as asthma. The biological activity of metaproterenol-d7 is characterized by its ability to stimulate β2-adrenergic receptors, leading to various physiological responses.
Metaproterenol-d7 exerts its biological effects through the activation of β2-adrenergic receptors (β2AR), which are G-protein coupled receptors (GPCRs). Upon binding to these receptors, metaproterenol-d7 initiates a cascade of intracellular signaling pathways that ultimately result in bronchodilation and increased airflow in the lungs. This mechanism is crucial for alleviating symptoms in patients with obstructive airway diseases.
Pharmacokinetics
The pharmacokinetic profile of metaproterenol-d7 has been studied to understand its absorption, distribution, metabolism, and elimination. Following oral administration, peak plasma concentrations of metaproterenol have been reported between 2.2 to 13 ng/mL within 0.75 to 3 hours, with a terminal half-life averaging around 2.1 hours . The relative bioavailability of metaproterenol-d7 compared to its non-deuterated counterpart is approximately 92% .
Case Studies
A review of clinical studies involving metaproterenol and its derivatives highlights its effectiveness in managing asthma symptoms. For instance:
- Study on Exercise-Induced Bronchospasm : In a cohort of children with chronic asthma, pre-treatment with metaproterenol significantly improved Forced Expiratory Volume (FEV1) during exercise tests compared to controls .
- Bronchodilator Efficacy : In another study, metaproterenol was shown to effectively reduce airway resistance in patients experiencing acute bronchospasm, demonstrating its rapid onset of action and sustained efficacy .
Comparative Data
The following table summarizes the biological activity and pharmacological properties of metaproterenol-d7 compared to other β2-adrenergic agonists:
Compound | IC50 (nM) | Bioavailability (%) | Peak Plasma Concentration (ng/mL) | Half-life (hours) |
---|---|---|---|---|
Metaproterenol-d7 | 68 | 92 | 2.2 - 13 | 2.1 |
Salbutamol | 50 | ~90 | Varies | 4.5 |
Formoterol | 10 | ~100 | Varies | 10 |
Research Findings
Recent studies have focused on the specific applications of metaproterenol-d7 in various therapeutic contexts:
- Respiratory Therapy : Metaproterenol-d7 has been shown to enhance adenylyl cyclase stimulation in red blood cells, which may contribute to improved oxygen delivery during respiratory distress .
- Cellular Uptake Mechanisms : Research indicates that metaproterenol influences the stereoselective uptake by organic cation transporters in human kidney cell lines, suggesting potential implications for renal pharmacology .
- Inflammatory Response Modulation : As a β2AR agonist, metaproterenol-d7 may also play a role in modulating inflammatory responses, making it a candidate for further investigation in conditions characterized by excessive inflammation .
Properties
Molecular Formula |
C11H19NO7S |
---|---|
Molecular Weight |
316.38 g/mol |
IUPAC Name |
5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)/i1D3,2D3,7D; |
InChI Key |
KSADBGVWHQJPAL-AUYCXRIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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